2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. This compound is also known as TPPU, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of TPPU involves its binding to the active site of sEH, which prevents the enzyme from metabolizing EETs. This results in an increase in the levels of EETs, which can then exert their beneficial effects in the body. TPPU has been shown to be a potent inhibitor of sEH, with an IC50 value of 0.6 nM.
Biochemical and Physiological Effects
TPPU has been shown to have several biochemical and physiological effects. Inhibition of sEH by TPPU can increase the levels of EETs, which have been shown to have anti-inflammatory, anti-hypertensive, and cardioprotective effects. TPPU has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as colitis and arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of TPPU is its potency as an inhibitor of sEH. This makes it a useful tool for studying the role of sEH in various biological processes. Another advantage is its specificity for sEH, which reduces the risk of off-target effects. However, one of the limitations of TPPU is its low solubility in aqueous solutions, which can make it challenging to use in some experiments.
Future Directions
For the study of TPPU include the development of more potent and selective inhibitors of sEH, investigation of the role of sEH and EETs in various biological processes, and the development of new drug delivery systems for TPPU.
Synthesis Methods
The synthesis method of TPPU involves the reaction of 4-(trifluoromethyl)pyrimidine-2(1H)-one with 4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine in the presence of a base. This reaction results in the formation of TPPU, which is then purified using chromatography techniques. The purity of TPPU is essential for its use in scientific research applications.
Scientific Research Applications
TPPU has been studied for its potential use in various scientific research applications. One of the primary areas of research is its use as an inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH can increase the levels of EETs, which have been shown to have anti-inflammatory, anti-hypertensive, and cardioprotective effects.
properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N8/c17-16(18,19)12-4-6-20-15(22-12)26-10-8-25(9-11-26)13-2-3-14(24-23-13)27-7-1-5-21-27/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHJSJJDUFFDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
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